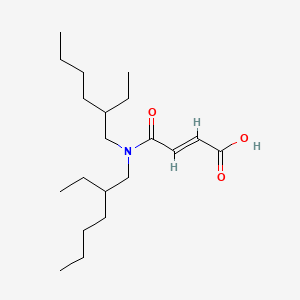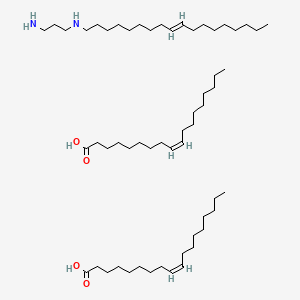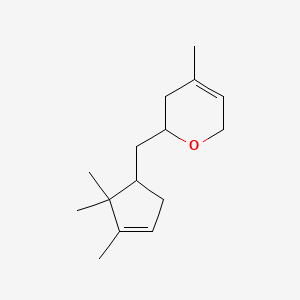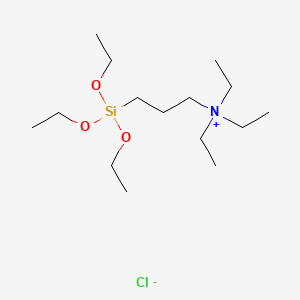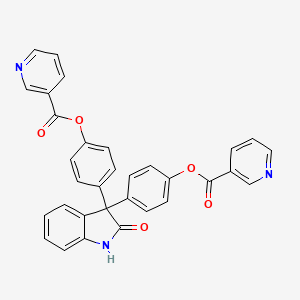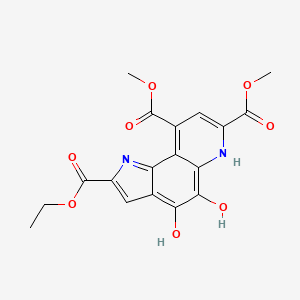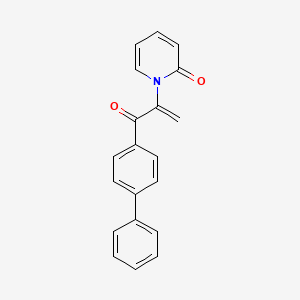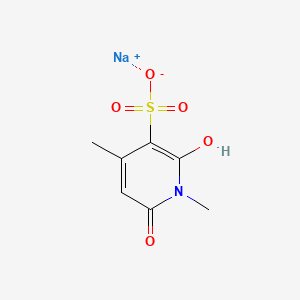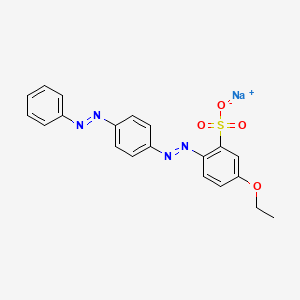
Einecs 259-353-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 259-353-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
The preparation methods for Einecs 259-353-6 involve several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through various chemical reactions, including condensation, esterification, and polymerization. The specific synthetic route depends on the desired purity and application of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired yield and quality. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of reactors and continuous flow systems to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Einecs 259-353-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
Einecs 259-353-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is used in the study of cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential therapeutic applications, including its use in drug development and formulation. It may exhibit pharmacological properties that are beneficial in treating certain medical conditions.
Industry: this compound is used in the manufacturing of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of Einecs 259-353-6 involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparación Con Compuestos Similares
Einecs 259-353-6 can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Número CAS |
54792-21-1 |
|---|---|
Fórmula molecular |
C14H21Cl2NO5 |
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)butanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H10Cl2O3.C4H11NO2/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;6-3-1-5-2-4-7/h3-4,6H,1-2,5H2,(H,13,14);5-7H,1-4H2 |
Clave InChI |
IMKXPXLHRNNVHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



